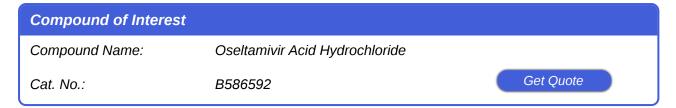


Application Notes & Protocols for HPLC Analysis of Oseltamivir Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: Oseltamivir Phosphate, an ethyl ester prodrug, is a potent antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections. It is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate, which selectively inhibits the neuraminidase enzyme of the influenza virus. Accurate and reliable analytical methods are crucial for the quality control of oseltamivir in bulk drug substances, pharmaceutical formulations, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of oseltamivir and its related substances. This document provides detailed application notes and protocols for the HPLC analysis of oseltamivir.

Section 1: HPLC Methods for Oseltamivir Phosphate Analysis

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of oseltamivir phosphate in various matrices. The selection of the method depends on the specific application, such as routine quality control, stability studies, or analysis in biological fluids.

Method 1: Isocratic RP-HPLC with UV Detection for Bulk Drug and Capsules



This method is suitable for the routine quality control of oseltamivir phosphate in bulk drug and capsule formulations.

Chromatographic Conditions:

Parameter	Condition
Column	Zorbax CN (150 mm x 4.6 mm, 5 μm)[1]
Mobile Phase	Methanol: 0.04 M Formic Acid (pH 3.0) (50:50, v/v)[1]
Flow Rate	1.2 mL/min[1]
Detection	UV at 226 nm[1]
Injection Volume	20 μL[1]
Column Temperature	Ambient[1]
Internal Standard	Sotalol Hydrochloride[1]
Retention Time (Oseltamivir)	~3.40 min[1]
Retention Time (IS)	~2.25 min[1]

System Suitability: As per ICH guidelines, system suitability tests should be performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	> 2000[2]
% RSD of Peak Areas (for replicate injections)	≤ 2.0%[2]

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate oseltamivir from its degradation products, making it suitable for stability studies.



Chromatographic Conditions:

Parameter	Condition
Column	X terra C18 (150 mm x 4.6 mm, 5 μm)
Mobile Phase	0.1% Octa-sulfonic acid: Acetonitrile (30:70, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 237 nm
Injection Volume	Not Specified
Column Temperature	Room Temperature

Validation Summary:

Parameter	Result
Linearity Range	100-1600 μg/mL
Correlation Coefficient (r²)	0.998
LOD	2.98 μg/mL
LOQ	9.98 μg/mL

Method 3: RP-HPLC with Alkaline Mobile Phase

This method utilizes an alkaline mobile phase which can provide good peak shape for basic compounds like oseltamivir.[3][4]

Chromatographic Conditions:



Parameter	Condition
Column	C18 (designed for high pH)[3]
Mobile Phase	30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer (pH 10)[3]
Flow Rate	1.0 mL/min[3]
Detection	UV at 220 nm and 254 nm[3]
Injection Volume	2 μL[3]
Column Temperature	30°C[3]
Retention Time	~4 min[3][4]

Section 2: Experimental Protocols Protocol 1: Preparation of Standard and Sample Solutions for Method 1

Standard Solution Preparation:

- Accurately weigh about 25 mg of Oseltamivir Phosphate reference standard into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
- Further dilute the stock solution with the mobile phase to obtain a final concentration of 100 μg/mL.

Internal Standard (IS) Solution Preparation:

- Accurately weigh about 25 mg of Sotalol Hydrochloride into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
- Further dilute to obtain a working concentration of 100 μg/mL.

Sample Solution Preparation (from Capsules):



- Weigh the contents of not fewer than 20 capsules and determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 75 mg of oseltamivir base into a 100 mL volumetric flask.[5]
- Add about 50 mL of water and sonicate for 15 minutes to dissolve.[5]
- Dilute to volume with water and mix well.
- Filter the solution through a 0.45 μm membrane filter.
- Dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration of approximately 100 μg/mL of oseltamivir.

Protocol 2: HPLC System Setup and Analysis

- System Preparation:
 - Set up the HPLC system according to the chromatographic conditions specified in the chosen method.
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test:
 - Inject the standard solution five or six times.
 - Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas. The results must meet the acceptance criteria.
- Analysis:
 - Inject the blank (mobile phase), standard solution, and sample solution(s) in sequence.
 - Record the chromatograms and integrate the peak areas.
- Calculation:



• Calculate the amount of Oseltamivir Phosphate in the sample using the peak area response of the sample and the standard.

Section 3: Visualizations Experimental Workflow for HPLC Analysis



Prepare Standard Solution Prepare Sample Solution HPLC Analysis HPLC System Setup & Equilibration System Suitability Test If Pass Inject Blank, Standard, Samples Data Processing & Reporting **Data Acquisition** Calculation of Results **Generate Report**

Sample & Standard Preparation

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Caption: Workflow for Oseltamivir HPLC analysis.



Logical Relationship of System Suitability Tests



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Caption: Decision flow for system suitability testing.

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